molecular formula C18H19BrN2O4S B2736032 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-37-7

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2736032
CAS No.: 922076-37-7
M. Wt: 439.32
InChI Key: AEKFQWQCXKBAAJ-UHFFFAOYSA-N
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Description

Focused Research Compound for Targeted Biological Screening 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetically designed small molecule of significant interest in early-stage drug discovery and chemical biology. Its unique structure combines a benzenesulfonamide group—a moiety frequently investigated for its potential to interact with enzymes and receptors—with a complex oxazepine heterocycle. This specific molecular architecture suggests potential for high-affinity binding to biological targets, making it a valuable tool for researchers probing novel signaling pathways. The presence of the sulfonamide group indicates that this compound may be explored for its activity against a range of enzymes, such as carbonic anhydrases or kinases. Researchers can utilize this molecule as a key chemical probe to investigate enzyme function, study disease mechanisms, and serve as a starting point for the development of new therapeutic agents. Further experimental data is required to fully elucidate its specific molecular targets, precise mechanism of action, and definitive research applications.

Properties

IUPAC Name

4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-16-9-6-13(10-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFQWQCXKBAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the benzenesulfonamide class known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C19H19BrN2O3
  • Molecular Weight : 403.3 g/mol
  • CAS Number : 921812-09-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to interact with human serum albumin (HSA), which is crucial for its pharmacokinetic profile. The interaction mechanism involves static fluorescence quenching and hydrophobic interactions, suggesting a moderate to strong binding affinity to HSA .

Biological Activity Overview

The compound has demonstrated several biological activities:

  • Antidiabetic Activity :
    • Recent studies have indicated that similar benzenesulfonamides exhibit significant hypoglycemic effects in diabetic models. For instance, derivatives of benzenesulfonamides were tested in streptozotocin-induced diabetic rats and showed considerable reductions in blood glucose levels compared to standard treatments like glibenclamide . Although specific data on the tested compound is limited, its structural similarities suggest potential antidiabetic properties.
  • Antimicrobial Properties :
    • Sulfonamide derivatives are often evaluated for their antimicrobial activity. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains.
  • Potential Hepatotoxicity :
    • Preliminary assessments indicate potential hepatotoxic effects when interacting with cytochrome P450 enzymes. This highlights the importance of further toxicological evaluations for safe therapeutic use .

Study 1: Interaction with Serum Albumin

A study utilized multi-spectroscopic techniques to analyze the binding interactions between the compound and HSA. Results indicated that the binding constant was significant, suggesting a strong interaction that could influence the drug's distribution and efficacy in vivo .

ParameterValue
Binding ConstantModerate to Strong
Interaction TypeStatic Fluorescence Quenching

Study 2: Antidiabetic Evaluation of Similar Compounds

In a comparative study on related benzenesulfonamides:

  • Control Group (Diabetic) : Blood glucose levels remained high.
  • Glibenclamide (Standard Drug) : Showed a reduction of 32.7% in blood glucose levels.
  • Test Compounds : Some derivatives exhibited reductions ranging from 20.7% to 27.5% at a dosage of 100 mg/kg.
CompoundBefore Administration (mg/dL)After Administration (mg/dL)Reduction (%)
Control359 ± 4.5354 ± 7.31.4
Glibenclamide324 ± 6.8218 ± 11.132.7
Test Compound A382 ± 6.5303 ± 6.620.7
Test Compound B472 ± 7343 ± 6.427.5

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, indicating potential pathways for developing new therapeutic agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs involve sulfonamide derivatives with halogen substitutions and heterocyclic cores. Key comparisons are outlined below:

Core Heterocycle Variations

N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives (X = H, Cl): Core: Tetrahydro-oxadiazole or oxazolone. Activity: The non-substituted (X = H) analog exhibited superior antimicrobial activity compared to chloro- (X = Cl) or bromo-substituted derivatives. Increased lipophilicity from halogenation (Cl/Br) correlated with reduced water solubility, likely diminishing bioavailability and efficacy .

4H-1,3-Oxazol-5-one Derivatives :

  • Core : Oxazolone.
  • Activity : Bromine substitution (vs. H or Cl) marginally improved antimicrobial performance in this scaffold, suggesting that halogen benefits may manifest in specific structural contexts .

Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (logP ~2.7 vs. Cl ~1.5) may enhance membrane permeability but reduce aqueous solubility. In the benzo[b][1,4]oxazepine scaffold, bromine’s steric bulk could influence binding pocket interactions differently than smaller halogens.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (X) Antimicrobial Activity Lipophilicity (Estimated logP) Solubility Trend
4-Bromo-N-(3,3,5-trimethyl-4-oxo-...benzenesulfonamide (Target) Benzo[b][1,4]oxazepine Br Not reported ~3.2 Moderate (steric hindrance)
N-{4-[(4-H-phenyl)sulfonyl]benzoyl}-L-valine derivative Tetrahydro-oxadiazole H High ~1.8 High
N-{4-[(4-Cl-phenyl)sulfonyl]benzoyl}-L-valine derivative Tetrahydro-oxadiazole Cl Moderate ~2.3 Moderate
4H-1,3-Oxazol-5-one 6 (Bromo-substituted) Oxazolone Br Slightly improved ~2.7 Low

Research Findings and Implications

Halogen Substitutions :

  • Bromine’s benefits are scaffold-dependent. In oxazolones, it mildly enhances activity, whereas in tetrahydro-oxadiazoles, it reduces efficacy due to solubility limitations .
  • For the target compound, bromine’s impact remains speculative but likely balances lipophilicity and steric effects unique to the benzo[b][1,4]oxazepine core.

Core Heterocycle Influence :

  • The benzo[b][1,4]oxazepine’s fused ring system may offer improved metabolic stability over smaller heterocycles (e.g., oxazolones), though this requires empirical validation.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including sulfonamide coupling and oxazepine ring formation. Key steps:

  • Sulfonamide linkage : Reacting bromobenzenesulfonyl chloride with the amine group of the tetrahydrobenzooxazepine precursor under basic conditions (e.g., pyridine or triethylamine) .
  • Oxazepine cyclization : Using polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (100–150°C) to facilitate ring closure .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (DMSO-d6d_6, 400 MHz) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone, focusing on sulfonamide (-SO2_2-NH-) and oxazepine carbonyl (C=O, ~170 ppm) peaks .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .
  • X-ray crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding affinity to target proteins?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinases or proteases). Focus on sulfonamide’s hydrogen-bonding with catalytic residues and bromine’s hydrophobic packing .
  • MD simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of protein-ligand complexes. Monitor RMSD and binding free energy (MM/PBSA) .
  • SAR analysis : Compare with analogs (e.g., 2-bromo-N-(4-methyl-5-oxo-...)benzenesulfonamide) to identify substituents enhancing affinity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or structural analogs. Strategies:

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using isogenic cell lines .
  • Orthogonal assays : Compare SPR (surface plasmon resonance) for kinetic binding vs. ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Metabolite screening : Use LC–MS to rule out off-target effects from degradation products .

Q. What experimental designs improve yield in large-scale synthesis?

  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 32^2 factorial design testing DMF vs. THF and 100°C vs. 120°C .
  • Process intensification : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of intermediate formation .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain compound stability .
  • Prodrug strategies : Synthesize ester or phosphate derivatives to enhance aqueous solubility, then enzymatically cleave in situ .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) and characterize via dynamic light scattering (DLS) .

Q. What strategies validate the oxazepine ring’s conformational stability?

  • VT-NMR (Variable Temperature NMR) : Analyze ring puckering dynamics in DMSO-d6d_6 from 25°C to 80°C .
  • DFT calculations : Use Gaussian 16 to model energy barriers for ring inversion, comparing with experimental 3J^3J-coupling constants .

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